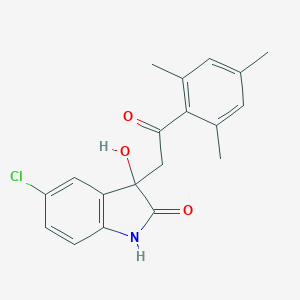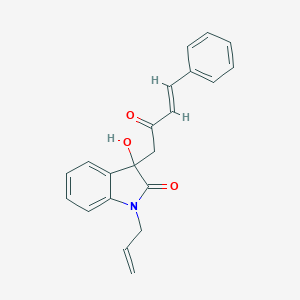
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indolones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. However, one of the limitations is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in various applications.
Orientations Futures
There are several future directions for the research on 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to investigate its use as a potential drug candidate for the treatment of cancer and infectious diseases. Another direction is to explore its potential use as an anti-inflammatory and antioxidant agent. Furthermore, the compound's mechanism of action needs to be further elucidated to optimize its use in various applications.
Méthodes De Synthèse
The synthesis of 3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 3-acetyl-2-oxindole with 4-phenyl-3-buten-2-one in the presence of a base catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final compound.
Applications De Recherche Scientifique
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Furthermore, it has also been investigated for its potential use as an anti-inflammatory and antioxidant agent.
Propriétés
Nom du produit |
3-hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C26H23NO3 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H23NO3/c28-22(16-15-20-9-3-1-4-10-20)19-26(30)23-13-7-8-14-24(23)27(25(26)29)18-17-21-11-5-2-6-12-21/h1-16,30H,17-19H2/b16-15- |
Clé InChI |
PZNMLJIQGSBDRM-NXVVXOECSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C\C4=CC=CC=C4)O |
SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214627.png)
![2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214629.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214631.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214632.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)
![5-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214635.png)

![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214642.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214644.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-indolone](/img/structure/B214646.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214648.png)
![1-Allyl-3-[2-(4-ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214649.png)
![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
